molecular formula C23H12Cl2FN5O B2779013 2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-27-4

2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2779013
CAS No.: 860611-27-4
M. Wt: 464.28
InChI Key: AGNUYJYXNIKNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, an oxazole ring, a triazolopyridine ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the various rings in the structure would likely result in a fairly rigid structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Antimicrobial Evaluation

One of the key applications of compounds related to 2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is in antimicrobial studies. Abdel-Monem (2010) demonstrated that derivatives of this compound with a 1,2,4-triazine moiety showed potential in antimicrobial activity. This suggests that the compound could be effective in combating various microbial infections (Abdel-Monem, 2010).

Herbicidal Activity

Moran (2003) found that N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar, possess excellent herbicidal activity. This highlights the potential of these compounds in agricultural applications, particularly in weed control (Moran, 2003).

Synthetic Derivatives

Al-Issa (2012) researched the synthesis of new series of pyridine and fused pyridine derivatives, indicating the chemical versatility of such compounds. This research points to the potential for creating various derivatives that could have diverse applications in chemical and pharmaceutical industries (Al-Issa, 2012).

Antifungal Activity

Ibrahim et al. (2008) reported on the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety. Some of these compounds exhibited significant antifungal activity, suggesting their potential use in combating fungal infections (Ibrahim et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

2-[3-(2-chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2FN5O/c1-12-20(19-17(25)3-2-4-18(19)26)30-32-21(12)22-28-23-16(11-27)15(9-10-31(23)29-22)13-5-7-14(24)8-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNUYJYXNIKNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=NN4C=CC(=C(C4=N3)C#N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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